N'-[(E)-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]-2-(4-nitrophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]-2-(4-nitrophenoxy)acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxy group, a morpholine ring, and a nitrophenoxy group, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of N’-[(E)-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]-2-(4-nitrophenoxy)acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of 3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde, which is then reacted with 2-(4-nitrophenoxy)acetohydrazide under specific conditions to form the final product . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Scientific Research Applications
N’-[(E)-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]-2-(4-nitrophenoxy)acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The morpholine ring and nitrophenoxy group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include:
3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde: Shares the methoxy and morpholine groups but lacks the nitrophenoxy group.
N’-[(E)-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]phenyl}methylene]isonicotinohydrazide: Similar structure but with a piperidine ring instead of morpholine
Properties
IUPAC Name |
N-[(E)-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylideneamino]-2-(4-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O8/c1-31-20-12-16(2-7-19(20)34-15-22(28)25-8-10-32-11-9-25)13-23-24-21(27)14-33-18-5-3-17(4-6-18)26(29)30/h2-7,12-13H,8-11,14-15H2,1H3,(H,24,27)/b23-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICBZSZMAIAUJF-YDZHTSKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])OCC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])OCC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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